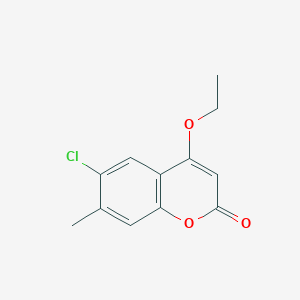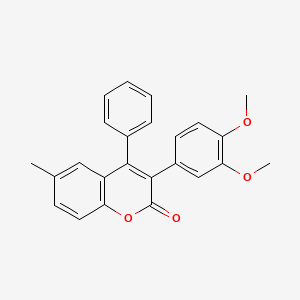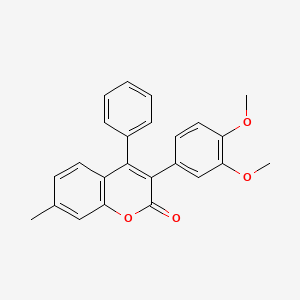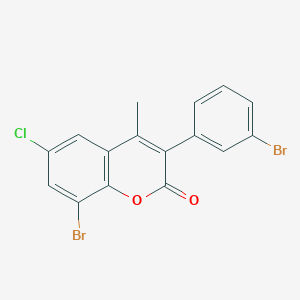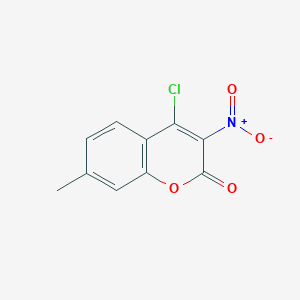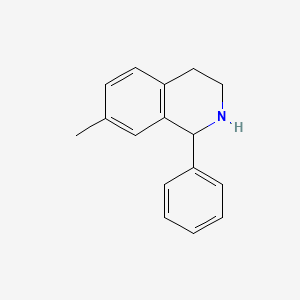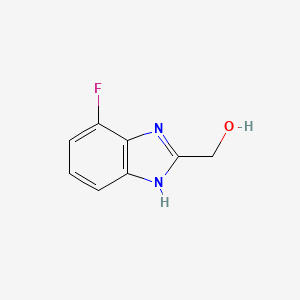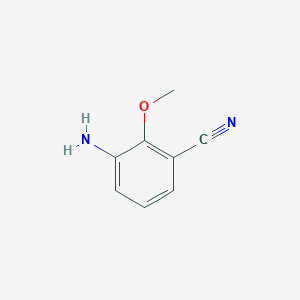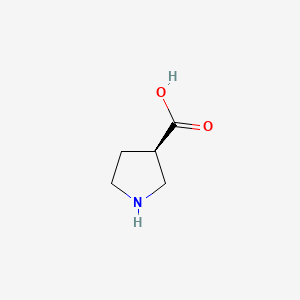
5-Methoxy-1-methylindazole
概要
説明
5-Methoxy-1-methylindazole is a heterocyclic compound belonging to the indazole family. It has a CAS Number of 756839-44-8 and a linear formula of C9H10N2O . The molecular weight of this compound is 162.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-11-9-4-3-8(12-2)5-7(9)6-10-11/h3-6H,1-2H3 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.科学的研究の応用
Methylation of Indazoles
5-Methoxy-1-methylindazole, a methylated indazole, is significant in the study of indazole methylation reactions. Research by Jaffari and Nunn (1974) focused on the methylation of various nitroindazoles under different conditions, exploring the formation of methyl derivatives, which has implications in synthetic chemistry and drug development (Jaffari & Nunn, 1974).
Tubulin-Polymerization Inhibitors
In cancer research, this compound derivatives are investigated for their role in inhibiting tubulin polymerization. Wang et al. (2014) discovered compounds with significant potency against tubulin assembly and substantial inhibition of colchicine binding, highlighting the potential of these compounds in developing new cancer treatments (Wang et al., 2014).
Electron Mediator in Biochemistry
1-Methoxy-5-methylphenazinium methyl sulfate, a related compound, serves as a versatile electron carrier in biochemistry and medical technology. It facilitates electron transfer between NADH and various acceptors, showing potential in the assay of NAD-linked dehydrogenases and other biochemical applications (Hisada & Yagi, 1977).
Antileukemic Agents
Synthesized derivatives of this compound are explored as potential chemotherapeutic agents for leukemia. Gowda et al. (2009) reported the synthesis of novel benzimidazole derivatives showing potent anti-leukemic properties, including cell cycle arrest and apoptosis induction (Gowda et al., 2009).
Lipoxygenase Inhibitors
In pharmacology, derivatives of this compound are studied as lipoxygenase inhibitors, with potential applications in treating inflammatory conditions. Bird et al. (1991) identified methoxyalkylthiazoles as a new class of orally active, selective 5-lipoxygenase inhibitors (Bird et al., 1991).
Antibacterial Agents
This compound derivatives are also investigated for their antibacterial properties. Rai et al. (2009) synthesized a series of novel oxadiazoles with significant activity against various bacterial strains, underscoring the potential of these compounds in developing new antibiotics (Rai et al., 2009).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that indazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent binding .
Biochemical Pathways
Indazole derivatives are known to be involved in a variety of biochemical pathways, including those related to inflammation, apoptosis, and neurotransmission .
Pharmacokinetics
Indazole derivatives are generally known to have good bioavailability and are often metabolized by the liver .
Result of Action
Indazole derivatives are known to have a variety of effects, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of indazole derivatives .
特性
IUPAC Name |
5-methoxy-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-4-3-8(12-2)5-7(9)6-10-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEFSMREJFZPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

